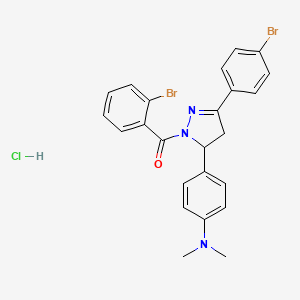

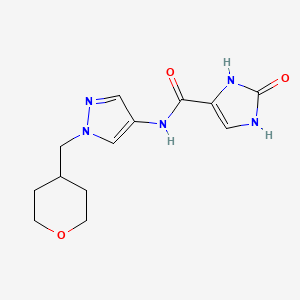

![molecular formula C19H16N2O3S2 B2828103 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 922823-46-9](/img/structure/B2828103.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide, commonly known as BIX01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX01294 has been shown to selectively inhibit the activity of the histone methyltransferase G9a, which plays a critical role in the regulation of gene expression.

Wissenschaftliche Forschungsanwendungen

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally similar to the compound , were synthesized and exhibited potent antiallergy activity. These compounds showed significant potency in the rat PCA model, with some analogues demonstrating 50% inhibition at doses as low as 2 mg/kg po or 0.4 mg/kg iv. The synthesis involved condensation steps and specific substitutions on the phenyl ring. One derivative, in particular, demonstrated enough promise to be selected for further pharmacological evaluation (Hargrave, Hess, & Oliver, 1983).

Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)

Compounds structurally related to the one have been investigated as inhibitors of SCD-1, an enzyme involved in fatty acid metabolism. One study identified a benzamide derivative that exhibited potent SCD-1 inhibitory activity, with sub-nanomolar IC(50) values. This compound also demonstrated dose-dependent effects in vivo, reducing plasma desaturation index in animal models. The structural optimization led to significant in vitro and in vivo efficacy (Uto et al., 2009).

Photophysical Properties

Derivatives of benzimidazole, benzoxazole, and benzothiazole, structurally similar to the compound of interest, have been synthesized and their photophysical properties studied. These compounds exhibit excited-state intra-molecular proton transfer (ESIPT) pathway, leading to single absorption and dual emission characteristics. The thermal stability and spectroscopic properties of these compounds suggest potential applications in materials science (Padalkar et al., 2011).

Anticancer Activity

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and exhibited moderate to excellent anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, suggesting the potential of this structural class in cancer treatment (Ravinaik et al., 2021).

Gelation Behavior

A new series of N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, focusing on the role of methyl functionality and non-covalent interactions. The study revealed interesting properties related to the gelation/stabilization of specific solvent mixtures, guided by the molecular structure of the compounds (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-2-25-14-6-3-12(4-7-14)18(22)21-19-20-15(10-26-19)13-5-8-16-17(9-13)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPZSTYXLNDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)

![(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide](/img/structure/B2828041.png)